(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Overview
Description
(4-ethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A key application area of this compound is in antimicrobial activity. Research indicates that various derivatives of imidazole and piperazine, structurally similar to our compound of interest, exhibit significant antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives that showed variable and modest activity against strains of bacteria and fungi. Similarly, Rajkumar, Kamaraj, and Krishnasamy (2014) achieved a synthesis of piperazine derivatives with notable antibacterial and antifungal activities, comparable to standard drugs in some cases. These studies suggest the potential of such compounds in antimicrobial research and applications (Patel, Agravat, & Shaikh, 2011; Rajkumar, Kamaraj, & Krishnasamy, 2014).
Synthesis and Spectral Characterization
Another important application is in the synthesis and spectral characterization of related compounds. Fang, Fang, and Cheng (2012) developed a method for synthesizing 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines through a domino three-component process. This highlights the potential of such compounds in the development of new synthetic methods and spectral analysis applications (Fang, Fang, & Cheng, 2012).
Crystal Structure and Supramolecular Chemistry
The compound and its derivatives play a significant role in crystal structure studies and supramolecular chemistry. Sharma, Mohan, Gangwar, and Chopra (2019) investigated the crystal packing of 1,2,4-oxadiazole derivatives, which are structurally related, highlighting the importance of non-covalent interactions in their supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antifungal and Antimycobacterial Evaluation
The derivatives of this compound have also been studied for their antifungal and antimycobacterial properties. Heeres, Backx, Mostmans, and Van Cutsem (1979) explored the antifungal properties of ketoconazole, which shares a similar structure, demonstrating significant in vivo activity against various fungal infections (Heeres, Backx, Mostmans, & Van Cutsem, 1979).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may help to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Safety and Hazards
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-2-30-22-10-8-21(9-11-22)24(29)28-18-15-26(16-19-28)14-17-27-13-12-25-23(27)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIBTTTYWYJEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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